molecular formula C13H9ClN2O3 B11982503 2-{[(4-Chlorophenyl)imino]methyl}-4-nitrophenol CAS No. 5280-15-9

2-{[(4-Chlorophenyl)imino]methyl}-4-nitrophenol

Cat. No.: B11982503
CAS No.: 5280-15-9
M. Wt: 276.67 g/mol
InChI Key: SJWJEXXYMFEKIG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Chlorophenyl)imino]methyl}-4-nitrophenol typically involves the condensation reaction between 4-chloroaniline and 4-nitrobenzaldehyde in an ethanol solution. The reaction is carried out under reflux conditions for several hours, followed by cooling and crystallization to obtain the final product . The reaction can be represented as follows:

[ \text{4-chloroaniline} + \text{4-nitrobenzaldehyde} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Chlorophenyl)imino]methyl}-4-nitrophenol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The phenolic group can be oxidized to a quinone derivative under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Reduction: 2-{[(4-Aminophenyl)imino]methyl}-4-nitrophenol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Quinone derivatives.

Scientific Research Applications

2-{[(4-Chlorophenyl)imino]methyl}-4-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(4-Chlorophenyl)imino]methyl}-4-nitrophenol involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme . This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-Chlorophenyl)imino]methyl}-4-nitrophenol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity

Properties

CAS No.

5280-15-9

Molecular Formula

C13H9ClN2O3

Molecular Weight

276.67 g/mol

IUPAC Name

2-[(4-chlorophenyl)iminomethyl]-4-nitrophenol

InChI

InChI=1S/C13H9ClN2O3/c14-10-1-3-11(4-2-10)15-8-9-7-12(16(18)19)5-6-13(9)17/h1-8,17H

InChI Key

SJWJEXXYMFEKIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=CC2=C(C=CC(=C2)[N+](=O)[O-])O)Cl

Origin of Product

United States

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